molecular formula C21H24N4O2 B2443441 2-(1H-indol-3-yl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one CAS No. 2320217-53-4

2-(1H-indol-3-yl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one

Cat. No.: B2443441
CAS No.: 2320217-53-4
M. Wt: 364.449
InChI Key: NWTOQJDFVLCDRL-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a complex organic compound that features an indole ring, a piperidine ring, and a pyridazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Piperidine Ring Formation: The piperidine ring can be introduced via reductive amination or other suitable methods.

    Pyridazine Moiety Introduction: The pyridazine ring can be synthesized separately and then coupled with the indole-piperidine intermediate.

    Final Coupling and Functionalization: The final step involves coupling the pyridazine moiety with the indole-piperidine intermediate and introducing the ethanone group.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include using continuous flow reactors, optimizing reaction conditions, and employing catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperidine rings.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ethanone group to an alcohol.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, compounds with indole and piperidine rings are often studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

Medicinal chemistry research may explore this compound for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industry, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with indole and piperidine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The pyridazine moiety might contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Indol-3-yl)-1-piperidin-1-ylethanone: Lacks the pyridazine moiety.

    1-(1H-Indol-3-yl)-2-(4-piperidinyl)ethanone: Different positioning of the piperidine ring.

    2-(1H-Indol-3-yl)-1-[4-(methoxymethyl)piperidin-1-yl]ethanone: Contains a methoxy group instead of the pyridazine moiety.

Uniqueness

The presence of the 6-methylpyridazin-3-yl group in 2-(1H-indol-3-yl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one makes it unique compared to similar compounds. This moiety can significantly influence the compound’s biological activity and binding properties.

Properties

IUPAC Name

2-(1H-indol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-15-6-7-20(24-23-15)27-14-16-8-10-25(11-9-16)21(26)12-17-13-22-19-5-3-2-4-18(17)19/h2-7,13,16,22H,8-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTOQJDFVLCDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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